Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate
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Overview
Description
Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.29 g/mol . It is known for its unique structure, which includes a morpholine ring substituted with ethynyl and methyl groups, and a tert-butyl ester functional group. This compound is used in various chemical and pharmaceutical research applications due to its reactivity and functional properties.
Preparation Methods
The synthesis of tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with ethynyl and methyl substituents. . The reaction conditions often require the use of palladium catalysts and copper co-catalysts under an inert atmosphere to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the morpholine ring can form coordination complexes with metal ions. These interactions can modulate the activity of biological targets and pathways, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-ethynylmorpholine-4-carboxylate: Lacks the methyl group, which may affect its reactivity and biological activity.
Tert-butyl 3-methylmorpholine-4-carboxylate: Lacks the ethynyl group, which may reduce its ability to participate in π-π interactions.
Ethyl 3-ethynyl-3-methylmorpholine-4-carboxylate: Has an ethyl ester instead of a tert-butyl ester, which may influence its solubility and stability.
These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
tert-butyl 3-ethynyl-3-methylmorpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-6-12(5)9-15-8-7-13(12)10(14)16-11(2,3)4/h1H,7-9H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEWBUHQDAVELT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)OC(C)(C)C)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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